(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Description

Structural Overview and IUPAC Nomenclature

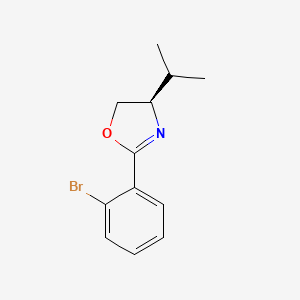

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole, designated by the Chemical Abstracts Service number 321848-65-1, represents a sophisticated example of chiral heterocyclic architecture. The compound possesses the molecular formula C₁₂H₁₄BrNO and exhibits a molecular weight of 268.15 grams per mole, establishing it as a medium-sized organic molecule with significant synthetic potential. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (4R)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole, which precisely describes the stereochemical configuration and substitution pattern.

The structural framework of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole consists of a five-membered heterocyclic oxazoline ring containing both nitrogen and oxygen atoms in a 1,3-relationship. This heterocyclic core bears two critical substituents that define its chemical properties and reactivity profile. The 2-position of the oxazoline ring is occupied by a 2-bromophenyl moiety, which introduces both electronic and steric effects that significantly influence the compound's behavior in chemical transformations. The presence of the bromine substituent in the ortho position of the phenyl ring creates additional opportunities for further functionalization through various cross-coupling reactions, making this compound particularly valuable as a synthetic intermediate.

The stereogenic center at the 4-position of the oxazoline ring bears an isopropyl substituent, which adopts the (R) configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is fundamental to the compound's applications in asymmetric synthesis, as the chiral center is positioned adjacent to the coordinating nitrogen atom, allowing it to exert significant influence over the stereochemical outcome of catalytic processes. The isopropyl group provides both steric bulk and conformational rigidity, contributing to the compound's effectiveness as a chiral auxiliary or ligand component.

The oxazoline ring system itself exhibits remarkable stability under various reaction conditions, being resistant to nucleophiles, bases, radicals, and weak acids. This stability, combined with the compound's resistance to hydrolysis and oxidation, makes it particularly suitable for use in demanding synthetic applications where harsh reaction conditions may be encountered. The heterocyclic framework also provides a moderately hard nitrogen donor atom, which is capable of coordinating to various metal centers with appropriate binding strength for catalytic applications.

Historical Development in Heterocyclic Chemistry

The development of oxazoline chemistry represents one of the most significant advances in heterocyclic synthesis during the latter half of the twentieth century. The parent oxazoline compound, with the formula C₃H₅NO, was first recognized as the foundation of a diverse family of substituted derivatives that would eventually revolutionize asymmetric synthesis. While oxazoline itself possesses limited practical applications, the substituted oxazoline family has been extensively investigated for their potential in asymmetric catalysis, as protecting groups for carboxylic acids, and as monomers for polymer production.

The synthesis of oxazoline rings became well-established through the development of cyclization methodologies involving 2-amino alcohols with suitable functional groups. The most common synthetic approach involves the preparation of β-hydroxy amides followed by cyclization using various reagents including Burgess reagent, triphenylphosphine with diisopropyl azodicarboxylate, N,N'-diisopropylcarbodiimide with copper(II) triflate, molybdenum oxide, and bis(2-methoxyethyl)amino-sulfur trifluoride. These methodologies provided the foundation for the efficient synthesis of complex chiral oxazoline derivatives such as (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole.

The recognition of oxazolines as privileged ligands in asymmetric catalysis emerged during the 1980s and 1990s, when researchers discovered their exceptional ability to induce high levels of enantioselectivity in various metal-catalyzed transformations. The development of bis(oxazoline) ligands, commonly referred to as BOX ligands, and pyridyl bis(oxazoline) ligands, known as PyBOX ligands, represented landmark achievements in this field. These discoveries established the framework for understanding how chiral oxazoline derivatives could be employed to control stereochemical outcomes in synthetic processes.

The historical significance of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole specifically lies in its representation of the evolution toward more sophisticated chiral building blocks. The incorporation of the bromophenyl substituent provides additional functionality that extends beyond simple chiral induction, offering opportunities for further elaboration through cross-coupling chemistry. This represents a significant advancement from earlier oxazoline derivatives that primarily functioned as chiral auxiliaries without additional synthetic handles for further manipulation.

The compound also exemplifies the increasing emphasis on modular ligand design in asymmetric catalysis. The combination of the chiral oxazoline framework with the functionalizable bromophenyl group allows for the systematic variation of steric and electronic properties, enabling fine-tuning of catalytic performance for specific transformations. This approach reflects the modern understanding that optimal catalytic systems often require precise matching of ligand properties to the requirements of particular reactions.

Significance of Chirality in Oxazoline Derivatives

The chirality inherent in (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole represents a fundamental aspect of its utility in modern synthetic chemistry. The stereogenic center at the 4-position of the oxazoline ring creates a chiral environment that can effectively differentiate between enantiotopic faces of prochiral substrates during catalytic transformations. This stereochemical discrimination is enhanced by the positioning of the chiral center adjacent to the coordinating nitrogen atom, ensuring that the stereochemical information is efficiently transmitted to the metal center in catalytic complexes.

The (R) configuration at the 4-position results from the incorporation of valine-derived amino alcohol precursors during synthesis, reflecting the common practice of utilizing naturally occurring amino acids as sources of chirality in oxazoline chemistry. This approach provides access to both enantiomers of oxazoline derivatives through the use of the corresponding L- or D-amino acid precursors, allowing for the preparation of catalyst systems capable of producing either enantiomer of chiral products. The ready availability and low cost of amino acid starting materials have contributed significantly to the widespread adoption of oxazoline-based ligands in asymmetric synthesis.

The effectiveness of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole as a chiral building block stems from its ability to participate in various coordination modes with metal centers. The oxazoline nitrogen atom functions as a moderately hard donor, forming stable complexes with a wide range of transition metals including palladium, copper, zinc, and rhodium. The resulting metal complexes exhibit well-defined geometries that position the chiral substituents in optimal orientations for substrate recognition and enantiodifferentiation.

The significance of chirality in this oxazoline derivative extends beyond simple enantioselection to encompass broader concepts of catalyst design and substrate scope. The chiral environment created by the (R)-configured isopropyl substituent influences not only the enantioselectivity of catalytic processes but also their regioselectivity and chemoselectivity. This multifaceted impact of chirality demonstrates the sophisticated level of control that can be achieved through careful ligand design, positioning (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole as a valuable tool for complex synthetic challenges.

The compound's chiral architecture also facilitates its use in the development of catalyst libraries for high-throughput screening applications. The modular nature of the oxazoline framework allows for systematic variation of the substituents while maintaining the core chiral environment, enabling the identification of optimal catalyst structures for specific transformations. This approach has proven particularly valuable in pharmaceutical research, where the ability to rapidly explore catalyst space can significantly accelerate the development of enantioselective synthetic routes to bioactive compounds.

Furthermore, the chirality of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole contributes to its utility in the preparation of complex natural products and pharmaceutical intermediates. The compound serves as both a chiral auxiliary and a synthetic building block, allowing for the efficient construction of stereochemically complex molecules with high enantiomeric purity. This dual functionality exemplifies the evolution of chiral oxazoline chemistry toward increasingly sophisticated applications that extend well beyond traditional asymmetric catalysis into the realm of total synthesis and medicinal chemistry.

Properties

IUPAC Name |

(4R)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLJUVMOVVZBS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725356 | |

| Record name | (4R)-2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321848-65-1 | |

| Record name | (4R)-2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a compound characterized by its unique oxazole ring structure and a brominated phenyl group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of antifungal and anticancer therapies. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.

- Molecular Formula : C13H14BrN

- Molecular Weight : 268.14 g/mol

- Structure : The compound features a five-membered oxazole ring containing nitrogen and oxygen, contributing to its reactivity and biological properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives, including (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole. Research indicates that compounds with similar structures exhibit broad-spectrum antifungal activity against various pathogens.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 - 0.5 |

| A31 | Cryptococcus neoformans | 0.25 - 2 |

| A33 | Aspergillus fumigatus | 0.25 - 2 |

These findings suggest that (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole may also possess significant antifungal activity, warranting further investigation into its mechanism of action and efficacy against resistant strains .

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Preliminary studies indicate that similar oxazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Synthesis Methods

The synthesis of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole can be achieved through several methods:

- Starting Materials : The synthesis typically begins with the bromination of phenyl compounds followed by cyclization reactions involving isopropyl groups.

-

Key Reaction Steps :

- Bromination of the phenyl ring.

- Formation of the oxazole ring through condensation reactions.

Study on Antifungal Efficacy

A study conducted on various oxazole derivatives demonstrated that compounds structurally related to (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole exhibited potent antifungal activity against Candida species. The study reported minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL for certain derivatives, indicating strong antifungal potential .

Investigation of Anticancer Properties

Another investigation focused on the anticancer effects of oxazole derivatives revealed that these compounds could inhibit the growth of human cancer cell lines such as HeLa and MCF-7. The study noted that specific substitutions on the oxazole ring significantly enhanced cytotoxicity .

Scientific Research Applications

Synthetic Chemistry

Chiral Ligand in Asymmetric Synthesis

One of the most significant applications of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is its role as a chiral nitrogen ligand in enantioselective synthesis. Chiral ligands are essential for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry to ensure efficacy and safety. The compound facilitates the formation of chiral centers in various reactions, such as:

- Catalytic asymmetric hydrogenation

- Asymmetric allylic substitution

- Enantioselective reactions involving transition metals

The use of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole has been shown to enhance the selectivity and yield of desired products in these reactions.

Pharmaceutical Development

Potential Drug Candidate

Research indicates that compounds with oxazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole has been investigated for its potential as a drug candidate due to its structural characteristics that may interact with biological targets effectively.

Case Study: Anticancer Activity

A study explored the anticancer properties of oxazole derivatives, highlighting that modifications at the phenyl and isopropyl positions can significantly influence activity against cancer cell lines. Preliminary results suggested that (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole exhibited promising cytotoxic effects on specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential.

Material Science

Functional Materials

The compound's unique structure also positions it as a candidate for developing functional materials. Its properties can be tailored for applications in:

- Organic electronics : As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

- Sensors : Due to its electronic properties, it can be utilized in chemical sensors for detecting specific analytes.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

- (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 148836-24-2):

The (S)-enantiomer exhibits identical physical properties but opposite stereochemical outcomes in asymmetric catalysis. For example, in gold(III)-catalyzed reactions, the (S)-form yields products with inverted enantioselectivity compared to the (R)-form . - Diastereoisomer Mixtures :

Reactions involving 2-(1-bromo-2-methylpropyl)thiophene and oxazoline precursors can yield inseparable 1:1 diastereomer mixtures, complicating purification and reducing catalytic efficiency .

Substituent Variations on the Aromatic Ring

Modifications to the Alkyl Group on the Oxazoline Ring

- 4,4-Dimethyl vs. 4-Isopropyl :

The compound 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: Unlisted) has reduced steric hindrance compared to the isopropyl variant, leading to lower selectivity in Wittig rearrangements . - tert-Butyl Substituents :

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole (CAS: 241992-77-0) shows superior stability in high-temperature reactions due to the bulky tert-butyl group .

Key Research Findings

Catalytic Performance

- Gold(III) Complexes: Phosphine-oxazoline ligands like (R)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole form stable Au(III) complexes, enabling C–H functionalization with >90% ee in some cases .

- Asymmetric Wittig Rearrangements : The (R)-bromophenyl oxazoline ligand achieves 70–85% ee in [1,2]-Wittig rearrangements, outperforming para-substituted analogues .

Preparation Methods

Starting Materials and Key Intermediates

- 2-Bromophenyl derivatives : The aromatic bromine substituent is crucial for further functionalization via cross-coupling reactions.

- Chiral amino alcohol or epoxide : The (R)-configuration is introduced by using enantiomerically pure precursors such as (R)-configured epoxides or amino alcohols.

- Isopropyl substituent : Incorporated at the 4-position of the oxazoline ring to enhance steric and electronic properties.

Stepwise Synthesis

A representative synthetic route includes:

- Amide formation : Reaction of 2-bromobenzoic acid or its derivatives with a chiral amino alcohol to form an amide intermediate.

- Cyclodehydration : Conversion of the amide to the oxazoline ring using dehydrating agents such as thionyl chloride (SOCl₂) under controlled temperature conditions.

- Purification : Isolation of the product by extraction, washing, drying, and recrystallization to achieve high purity and yield.

Experimental Procedure Example

Based on closely related oxazoline syntheses (e.g., 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole), the following procedure is adapted:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromobenzoic acid + (R)-amino alcohol, coupling reagents (e.g., EDCI) | Formation of amide intermediate | ~82.0% |

| 2 | Thionyl chloride (SOCl₂), DMF catalyst, 0 °C to RT, 24 h | Cyclodehydration to form oxazoline ring | ~75.2% |

| 3 | Workup: aqueous HCl wash, brine wash, drying over MgSO₄, solvent removal | Purification of oxazoline product | — |

Note: The yields are indicative based on similar oxazoline derivatives and may vary depending on exact conditions and scale.

Chirality and Enantiomeric Purity Control

- The (R)-configuration is maintained by starting from enantiopure chiral precursors.

- Reaction conditions are carefully controlled (e.g., low temperature, inert atmosphere) to prevent racemization.

- Enantiomeric excess (ee) is typically monitored by chiral HPLC or polarimetry.

- Use of chiral auxiliaries or catalysts can enhance stereoselectivity during ring formation.

Solubility and Preparation of Stock Solutions

For application and further reactions, solutions of the compound are prepared with precise molarities. The following table summarizes stock solution preparation volumes for different concentrations based on the compound’s molecular weight (268.15 g/mol):

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.7293 | 18.6463 | 37.2926 |

| 5 mM Solution Volume (mL) | 0.7459 | 3.7293 | 7.4585 |

| 10 mM Solution Volume (mL) | 0.3729 | 1.8646 | 3.7293 |

Preparation involves dissolving the compound in DMSO or other solvents, with physical methods such as vortexing, ultrasound, or gentle heating to aid dissolution.

Advanced Synthetic Applications and Modifications

- The 2-bromo substituent allows for further functionalization by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling synthesis of phosphine-oxazoline ligands.

- Such derivatives are important in asymmetric catalysis, with enhanced enantioselectivity and catalytic activity.

- Side reactions such as racemization or overreaction are minimized by low-temperature conditions and use of chiral auxiliaries.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄BrNO |

| Molecular Weight | 268.15 g/mol |

| Chirality | (R)-configuration at oxazoline 4-position |

| Key Reagents | 2-bromobenzoic acid, (R)-amino alcohol, SOCl₂, coupling agents |

| Reaction Conditions | 0 °C to RT, inert atmosphere, 24 h cyclodehydration |

| Purification | Aqueous washes, drying, recrystallization |

| Typical Yield | 75–82% per step |

| Enantiomeric Purity Control | Chiral precursors, low temperature, chiral HPLC monitoring |

| Stock Solution Preparation | DMSO solvent, physical methods for dissolution |

Research Findings and Notes

- The synthetic route is well-established and provides high yields and enantiomeric purity.

- The compound’s bromine substituent is a versatile handle for further functionalization in ligand synthesis.

- Physical methods (vortex, ultrasound, hot water bath) are effective in preparing clear stock solutions for biological or catalytic applications.

- Careful addition of solvents in sequence ensures solution clarity and stability in formulation steps.

- The compound is primarily used for research purposes and requires handling under controlled conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole, and what experimental conditions are critical for enantiomeric purity?

- Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole (enantiomer) is synthesized under inert conditions (N₂ atmosphere) using n-BuLi in THF at −78 °C to ensure stereochemical control . Key steps include:

- Use of chiral precursors (e.g., amino alcohols) to enforce stereochemistry.

- Low-temperature lithiation to avoid racemization.

- Characterization by chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., 99% ee reported in some batches) .

Q. How is the stereochemical configuration of this oxazoline derivative verified, and what analytical techniques are recommended?

- Answer :

- X-ray crystallography : Resolves absolute configuration via single-crystal analysis, as demonstrated in structurally similar oxazoline-stannane complexes .

- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution phase .

- NMR spectroscopy : P NMR (for phosphine-containing analogs) and H/C NMR for substituent analysis .

Advanced Research Questions

Q. What role does the bromophenyl substituent play in modulating electronic and steric properties for catalytic applications?

- Answer : The bromine atom at the 2-position introduces:

- Electron-withdrawing effects : Polarizes the oxazoline ring, enhancing Lewis basicity for metal coordination (e.g., in Pd or Rh catalysts) .

- Steric hindrance : Influences substrate accessibility in asymmetric catalysis. Comparative studies show that bulkier substituents (e.g., tert-butyl) reduce catalytic activity but improve enantioselectivity in hydrogenation reactions .

- Case Study : In Rh-catalyzed asymmetric hydrogenation, bromophenyl-oxazoline ligands achieve >90% ee for α,β-unsaturated esters, outperforming chloro analogs .

Q. How do structural modifications (e.g., isopropyl vs. tert-butyl groups) impact ligand performance in asymmetric catalysis?

- Answer :

| Substituent | Steric Bulk | Catalytic Efficiency | Enantioselectivity |

|---|---|---|---|

| Isopropyl | Moderate | High | Moderate (80–90% ee) |

| tert-Butyl | High | Reduced | High (>95% ee) |

- The isopropyl group balances reactivity and selectivity, while tert-butyl enhances selectivity at the cost of reaction rate due to increased steric demand .

Q. What challenges arise in synthesizing hypercoordinated derivatives (e.g., stannane-oxazoline hybrids) of this compound?

- Answer : Key challenges include:

- Oxidative instability : Organotin intermediates (e.g., 2-(2-(triphenylstannyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole) require strict anhydrous conditions to prevent hydrolysis .

- Limited reactivity : Stannane coupling reactions (e.g., Wurtz-type polymerization) often yield oligomers instead of high-Mw polymers, necessitating Wilkinson catalysts for controlled chain growth .

Q. How do contradictions in catalytic performance arise between analogous bromophenyl and pyridyl-oxazoline ligands?

- Answer : Pyridyl substituents (e.g., 5-bromo-pyrid-2-yl) introduce π-accepting properties, which stabilize metal centers differently compared to bromophenyl groups. For example:

- Bromophenyl ligands favor electron-rich metal complexes for hydrogenation.

- Pyridyl ligands enhance backbonding in CO insertion reactions but reduce turnover frequency in hydroformylation .

Methodological Considerations

Q. What strategies are recommended for resolving contradictions in enantioselectivity data across different reaction scales?

- Answer :

- Microscale High-Throughput Screening : Identifies optimal ligand:metal ratios and solvent systems (e.g., toluene vs. THF) before scaling up .

- In situ Monitoring : Raman spectroscopy tracks reaction progress and detects intermediates causing selectivity drift .

Q. How can computational modeling (e.g., DFT) predict the efficacy of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole in novel catalytic systems?

- Answer :

- Ligand-Metal Binding Energy : Calculates stability of metal-ligand complexes (e.g., Rh or Pd).

- Transition-State Analysis : Predicts enantioselectivity by comparing activation barriers for competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.